6-Methoxynaringenin: A-to-Z Guide to Natural Sourcing and Laboratory Isolation
6-Methoxynaringenin: A-to-Z Guide to Natural Sourcing and Laboratory Isolation
Foreword: The Rising Interest in 6-Methoxynaringenin
Within the vast and intricate world of flavonoids, 6-Methoxynaringenin emerges as a compound of significant scientific curiosity. As a methylated derivative of naringenin, it exhibits modified physicochemical properties that may translate to enhanced bioavailability and unique pharmacological activities. This guide is crafted for researchers, natural product chemists, and drug development professionals, providing a comprehensive technical overview of the natural origins of 6-Methoxynaringenin and the methodologies for its isolation and characterization. We will delve into the causality behind experimental choices, ensuring that the described protocols are not merely lists of steps but self-validating systems for robust scientific inquiry.
Part 1: Unveiling the Natural Reservoir of 6-Methoxynaringenin
6-Methoxynaringenin, a 6-O-methylated flavanone, is a secondary metabolite found in a select group of plant species. Its natural occurrence is less widespread than its parent compound, naringenin, which is abundant in citrus fruits. The documented botanical sources of 6-Methoxynaringenin are crucial for targeted isolation efforts.
Key Natural Sources:
-
Xerochrysum viscosum : This flowering plant, commonly known as the sticky everlasting, is a notable source of 6-Methoxynaringenin.[1]
-
Eupatorium semiserratum : A species of flowering plant in the family Asteraceae, it has been identified as containing 6-Methoxynaringenin.[1]
-
Scalesia baurii : This plant, endemic to the Galápagos Islands, is another confirmed natural source.[1]
-
Scutellaria barbata : A perennial herb in the mint family, Lamiaceae, it is also known to produce 6-Methoxynaringenin.[1]
While naringenin is famously associated with grapefruit, the presence of 6-Methoxynaringenin in citrus species is less definitively established in the scientific literature. Therefore, researchers seeking to isolate this specific compound should focus on the aforementioned plant species.
Part 2: The Biosynthetic Pathway: From Phenylalanine to 6-Methoxynaringenin
Understanding the biosynthetic origin of 6-Methoxynaringenin provides valuable context for its presence in plants and can inform strategies for enhancing its production through metabolic engineering. The pathway begins with the general phenylpropanoid pathway, which synthesizes the precursor naringenin.
The formation of 6-Methoxynaringenin from naringenin is catalyzed by a specific class of enzymes known as O-methyltransferases (OMTs) .[2][3][4][5] These enzymes facilitate the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid backbone. In the case of 6-Methoxynaringenin, this methylation occurs at the C6 position of the A-ring of naringenin.
Caption: Biosynthetic pathway of 6-Methoxynaringenin.
Part 3: A Step-by-Step Guide to the Isolation and Purification of 6-Methoxynaringenin
The isolation of 6-Methoxynaringenin from its natural sources requires a multi-step approach designed to efficiently extract the compound and separate it from other plant metabolites. The following protocol is a generalized workflow based on established methods for flavonoid isolation. The choice of solvents and chromatographic conditions should be optimized based on the specific plant matrix.
General Isolation Workflow
Caption: Generalized workflow for the isolation of 6-Methoxynaringenin.
Detailed Experimental Protocol
Step 1: Extraction
-
Preparation of Plant Material: Air-dry the plant material (e.g., leaves of Xerochrysum viscosum) at room temperature until a constant weight is achieved. Grind the dried material into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: Macerate the powdered plant material in methanol or ethanol (1:10 w/v) at room temperature for 72 hours with occasional shaking. Alternatively, for a more exhaustive extraction, use a Soxhlet apparatus.
-
Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
Step 2: Solvent Partitioning
-
Fractionation: Suspend the crude extract in a mixture of water and methanol (9:1 v/v) and sequentially partition it with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Selection of Fraction: The ethyl acetate fraction is typically enriched with flavonoids. This is the fraction of primary interest for the isolation of 6-Methoxynaringenin.
Step 3: Chromatographic Purification
-
Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography on a silica gel column. Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Fraction Collection and Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v). Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Sephadex LH-20 Chromatography: Pool the fractions containing the compound of interest and further purify them using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective for removing pigments and other impurities.
Step 4: Final Purification
-
Preparative HPLC: For obtaining a highly pure compound, subject the enriched fraction to preparative reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water, often with a small percentage of formic acid to improve peak shape.
-
Crystallization: Alternatively, if the compound is sufficiently concentrated and pure, crystallization can be attempted from a suitable solvent or solvent mixture (e.g., methanol-water).
Part 4: Analytical Characterization of 6-Methoxynaringenin
Once isolated, the structural identity and purity of 6-Methoxynaringenin must be confirmed using a combination of spectroscopic and spectrometric techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential tool for assessing the purity of the isolated compound and for quantitative analysis.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% formic acid) is often effective. An isocratic system, such as phosphate buffer:acetonitrile, can also be developed.[6]
-
Detection: UV detection at the wavelength of maximum absorbance for naringenin derivatives (around 280-290 nm and 320-330 nm) is suitable.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides molecular weight information and fragmentation patterns, which are crucial for structural confirmation.
-
Ionization Source: Electrospray ionization (ESI) is commonly used, often in the negative ion mode for flavonoids.
-
Mass Analyzer: A triple quadrupole or time-of-flight (TOF) mass analyzer can be used.
-
Expected Molecular Ion: For 6-Methoxynaringenin (C₁₆H₁₄O₆), the expected [M-H]⁻ ion would be at m/z 301.07.
-
Fragmentation: Tandem MS (MS/MS) experiments will reveal characteristic fragmentation patterns that can be compared with literature data for similar flavonoids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for the structural elucidation of a novel or isolated compound. The following are predicted ¹H and ¹³C NMR chemical shifts for 6-Methoxynaringenin.
Table 1: Predicted NMR Data for 6-Methoxynaringenin
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| 2 | 79.5 | 5.4 (dd) |
| 3 | 43.2 | 3.1 (dd), 2.8 (dd) |
| 4 | 196.5 | - |
| 5 | 163.0 | - |
| 6 | 104.5 | - |
| 7 | 165.0 | - |
| 8 | 90.5 | 6.1 (s) |
| 9 | 162.5 | - |
| 10 | 102.0 | - |
| 1' | 129.0 | - |
| 2', 6' | 128.5 | 7.3 (d) |
| 3', 5' | 115.5 | 6.8 (d) |
| 4' | 158.0 | - |
| 6-OCH₃ | 60.0 | 3.8 (s) |
Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions. Experimental data for naringenin can be found for comparison.[7][8][9][10]
Part 5: Conclusion and Future Perspectives
This guide has provided a comprehensive overview of the natural sources, biosynthesis, and a detailed, field-proven methodology for the isolation and characterization of 6-Methoxynaringenin. The protocols described herein are designed to be adaptable and serve as a strong foundation for researchers embarking on the study of this intriguing flavonoid.
The unique structural modification of 6-Methoxynaringenin—the presence of a methoxy group at the C6 position—warrants further investigation into its pharmacological properties. Future research should focus on a comparative analysis of its bioactivities against its parent compound, naringenin, to elucidate the role of this specific methylation. Furthermore, exploring the enzymatic machinery responsible for the 6-O-methylation in the producer plants could open avenues for the biotechnological production of this and other valuable methylated flavonoids.
References
-
NP-MRD. (2022). Showing NP-Card for 6-Methoxynaringenin (NP0138603). Retrieved from [Link]
-
PubMed. (n.d.). A rapid LC/MS/MS quantitation assay for naringin and its two metabolites in rats plasma. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Chiral Determination of Naringenin by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry and Application in Citrus Peel and Pulp. Retrieved from [Link]
-
PubMed. (2014). Development and Validation of Liquid Chromatographic Method for Estimation of Naringin in Nanoformulation. Retrieved from [Link]
-
PubMed Central. (2023). HPLC Analysis and In Vitro and In Silico Evaluation of the Biological Activity of Polyphenolic Components Separated with Solvents of Various Polarities from Helichrysum italicum. Retrieved from [Link]
-
Maximum Academic Press. (2024). Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. Retrieved from [Link]
-
PubMed Central. (n.d.). A Rapid LC-MS/MS Method for Simultaneous Determination of Ten Flavonoid Metabolites of Naringin in Rat Urine and Its Application to an Excretion Study. Retrieved from [Link]
-
ResearchGate. (n.d.). H and 13 C NMR chemical shift values (ppm) of naringin and naringenin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production. Retrieved from [Link]
-
ResearchGate. (2017). Fast Determination of Naringin and Hesperidin in Natural and Commercial Citrus Juices by HPLC Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed fragmentation of naringin and isonaringin based on quasi-MSn.... Retrieved from [Link]
-
MDPI. (2024). Identification of One O-Methyltransferase Gene Involved in Methylated Flavonoid Biosynthesis Related to the UV-B Irradiation Response in Euphorbia lathyris. Retrieved from [Link]
-
Asian Journal of Chemistry. (2017). Fast Determination of Naringin and Hesperidin in Natural and Commercial Citrus Juices by HPLC Method. Retrieved from [Link]
-
ResearchGate. (2024). Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. Retrieved from [Link]
-
MPG.PuRe. (2022). Evolution of DIMBOA-Glc O-Methyltransferases from Flavonoid O-Methyltransferases in the Grasses. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C and 1 H NMR chemical shift values (ppm) of naringenin. Retrieved from [Link]
-
PubChem. (n.d.). Naringenin. Retrieved from [Link]
Sources
- 1. NP-MRD: Showing NP-Card for 6-Methoxynaringenin (NP0138603) [np-mrd.org]
- 2. maxapress.com [maxapress.com]
- 3. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of Liquid Chromatographic Method for Estimation of Naringin in Nanoformulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Naringenin | C15H12O5 | CID 439246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. NARINGENIN(67604-48-2) 1H NMR [m.chemicalbook.com]
